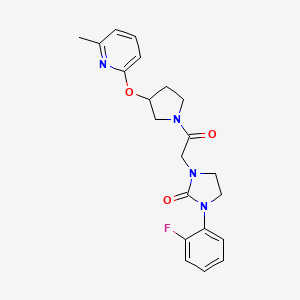

![molecular formula C13H13ClF3N5O B2578535 1-(1-{[3-cloro-5-(trifluorometil)piridin-2-il]metil}-1H-pirazol-4-il)-3-etilurea CAS No. 2059513-69-6](/img/structure/B2578535.png)

1-(1-{[3-cloro-5-(trifluorometil)piridin-2-il]metil}-1H-pirazol-4-il)-3-etilurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

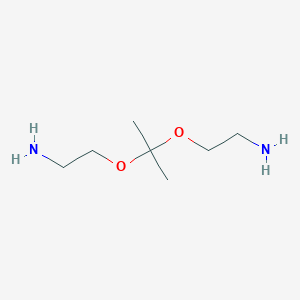

1-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-3-ethylurea is a useful research compound. Its molecular formula is C13H13ClF3N5O and its molecular weight is 347.73. The purity is usually 95%.

BenchChem offers high-quality 1-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-3-ethylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-3-ethylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal y Desarrollo de Fármacos

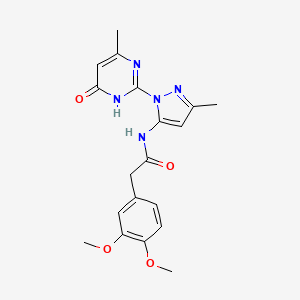

Este compuesto exhibe un potencial prometedor en el descubrimiento de fármacos debido a su estructura única. Los investigadores han explorado sus interacciones con objetivos biológicos, como enzimas y receptores. Notablemente, se ha investigado como un posible inhibidor de quinasas o enzimas específicas involucradas en enfermedades como el cáncer, la inflamación o los trastornos metabólicos .

Actividad Antiparasitaria

Estudios recientes han destacado las propiedades antileishmaniales y antimaláricas de este compuesto. En particular, demostró una potente actividad antipromastigote in vitro contra parásitos de Leishmania. Las simulaciones computacionales revelaron patrones de unión favorables dentro del sitio activo de Leishmania PTR1 (menor energía libre de unión) que contribuyen a su eficacia .

Investigación Bioquímica

Los investigadores han empleado este compuesto como una herramienta en estudios bioquímicos. Su grupo trifluorometil único puede servir como una sonda espectroscópica, ayudando en la investigación de interacciones proteína-ligando, cinética enzimática y vías metabólicas. Además, su síntesis y derivatización han facilitado estudios de relación estructura-actividad (SAR) .

Metodología Sintética

El grupo trifluorometil en este compuesto ha atraído interés en la química sintética. Los científicos han desarrollado métodos prácticos para introducir este grupo funcional en otras moléculas. Por ejemplo, la litiación seguida de la captura con varios electrófilos ha permitido la funcionalización de la posición 5 en derivados de piridina relacionados .

Orientación a la Vía de Señalización PI3K

La porción de piridina alquil-sustituida con trifluorometil del compuesto juega un papel crucial en la inhibición de las fosfoinositido 3-quinasas (PI3K). Estas quinasas están involucradas en la proliferación celular, la apoptosis, la motilidad y el metabolismo de la glucosa. Notablemente, el fármaco aprobado por la FDA Alpelisib contiene un motivo de piridina similar sustituido con trifluorometil .

Propiedades

IUPAC Name |

1-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-yl]-3-ethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF3N5O/c1-2-18-12(23)21-9-5-20-22(6-9)7-11-10(14)3-8(4-19-11)13(15,16)17/h3-6H,2,7H2,1H3,(H2,18,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMCJFNIYGYHEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CN(N=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-methyloxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2578457.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2578458.png)

![5-iodo-2,3-diphenyl-1H-benzo[g]indole](/img/structure/B2578459.png)

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2578463.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B2578469.png)